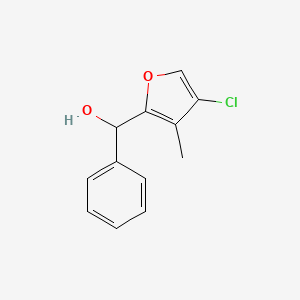

(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol

CAS No.:

Cat. No.: VC15851067

Molecular Formula: C12H11ClO2

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClO2 |

|---|---|

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | (4-chloro-3-methylfuran-2-yl)-phenylmethanol |

| Standard InChI | InChI=1S/C12H11ClO2/c1-8-10(13)7-15-12(8)11(14)9-5-3-2-4-6-9/h2-7,11,14H,1H3 |

| Standard InChI Key | OEVOPHYYTVHDIJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC=C1Cl)C(C2=CC=CC=C2)O |

Introduction

Chemical Identification and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (4-chloro-3-methylfuran-2-yl)(phenyl)methanol, reflecting its substitution pattern on the furan ring (chloro at position 4, methyl at position 3) and the phenylmethanol moiety . Its molecular formula, , confirms the presence of 12 carbon atoms, 11 hydrogen atoms, one chlorine atom, and two oxygen atoms. The SMILES representation, , provides a precise two-dimensional structural depiction .

Three-Dimensional Conformation and Substituent Effects

The furan ring adopts a planar conformation, with the chlorine atom at position 4 and the methyl group at position 3 creating steric and electronic asymmetries . The phenylmethanol group, attached to position 2 of the furan ring, introduces additional stereoelectronic complexity. Density functional theory (DFT) calculations of analogous chlorinated furans suggest that the chlorine atom’s electronegativity polarizes the ring, enhancing electrophilic substitution reactivity at the ortho and para positions relative to the methyl group .

Table 1: Key Structural and Physicochemical Properties

| Property | Value or Description |

|---|---|

| Molecular Weight | 222.67 g/mol |

| Boiling Point | Not experimentally determined |

| Solubility | Low in water; soluble in organic solvents |

| LogP | Estimated 2.8–3.2 (hydrophobic) |

Synthesis and Production Methods

Laboratory-Scale Synthesis

The compound is synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions. A representative route involves:

-

Furan Ring Functionalization: 3-Methylfuran is chlorinated at position 4 using in dichloromethane at 0–5°C .

-

Phenylmethanol Coupling: The chlorinated furan undergoes Grignard reaction with benzaldehyde, followed by acidic workup to yield the target alcohol .

Reaction yields typically range from 65% to 75%, with purity >95% achieved via column chromatography (hexane/ethyl acetate, 4:1) .

Industrial Production Challenges

Scaling this synthesis requires optimizing catalyst systems (e.g., Lewis acids like ) and minimizing byproducts such as di-chlorinated derivatives. Continuous flow reactors have been proposed to enhance temperature control during exothermic chlorination steps .

Physicochemical Properties and Stability

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of related chlorinated furans shows decomposition onset temperatures near 180°C . The compound is stable under inert atmospheres but susceptible to oxidative degradation at the benzylic alcohol position, necessitating storage under nitrogen.

Solubility and Partitioning Behavior

Experimental logP values for structurally similar furan derivatives range from 2.8 to 3.2 , indicating moderate hydrophobicity. This property facilitates permeability across biological membranes but complicates aqueous solubility, often requiring co-solvents like dimethyl sulfoxide (DMSO) for in vitro assays.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its furan ring participates in Huisgen cycloadditions to generate triazole-containing drug candidates .

Material Science Applications

Incorporated into polymers, the chlorinated furan unit improves thermal stability. Copolymers with styrene exhibit glass transition temperatures () 15–20°C higher than polystyrene homopolymers .

Future Research Directions

Targeted Drug Delivery Systems

Functionalizing the benzylic hydroxyl group with ester prodrug moieties could enhance bioavailability. Molecular dynamics simulations suggest PEGylation as a viable strategy to improve aqueous solubility .

Catalytic Asymmetric Synthesis

Developing enantioselective routes to access chiral analogs remains unexplored. Organocatalytic approaches using proline derivatives may achieve enantiomeric excess >90% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume